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molecular formula C19H20FN3 B1623177 1-Benzyl-4-((4-fluorophenyl)amino)piperidine-4-carbonitrile CAS No. 61085-37-8

1-Benzyl-4-((4-fluorophenyl)amino)piperidine-4-carbonitrile

Cat. No. B1623177
M. Wt: 309.4 g/mol
InChI Key: GBJAQCLSQLBKOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05635510

Procedure details

Combine 1-benzyl-4-oxo-piperidine (100 mmol), 4-fluorophenylamine (110 mmol), and toluene (300 mL). Heat at reflux for 3 h with azeotropic removal of water. Cool to 50° C. Add acetone cyanohydrin (277 mmol). Slowly distill away the acetone. Concentrate the solvent in vacuo to obtain a residue. Chromatograph on silica gel to obtain the title compound.
Quantity
100 mmol
Type
reactant
Reaction Step One
Quantity
110 mmol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
277 mmol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][C:11](=O)[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[F:15][C:16]1[CH:21]=[CH:20][C:19]([NH2:22])=[CH:18][CH:17]=1.C1(C)C=CC=CC=1.CC(C)(O)[C:32]#[N:33]>O>[CH2:1]([N:8]1[CH2:13][CH2:12][C:11]([NH:22][C:19]2[CH:20]=[CH:21][C:16]([F:15])=[CH:17][CH:18]=2)([C:32]#[N:33])[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
100 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)=O
Step Two
Name
Quantity
110 mmol
Type
reactant
Smiles
FC1=CC=C(C=C1)N
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
277 mmol
Type
reactant
Smiles
CC(C#N)(O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat
DISTILLATION
Type
DISTILLATION
Details
Slowly distill away the acetone
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain a residue

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(C#N)NC1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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